

An In-depth Technical Guide on the Environmental Persistence and Mobility of Secbumeton

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Secbumeton**

Cat. No.: **B1203251**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secbumeton, a triazine herbicide, has been utilized for the control of broadleaf and grassy weeds. Understanding its environmental persistence and mobility is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the available data on the environmental fate of **Secbumeton**, including its physicochemical properties, degradation pathways in soil and water, and mobility characteristics. This document synthesizes information from various sources to provide a detailed resource for researchers, scientists, and professionals involved in environmental risk assessment and drug development.

Physicochemical Properties

The environmental behavior of a chemical is significantly influenced by its intrinsic physicochemical properties. These properties govern its distribution in different environmental compartments, such as soil, water, and air, and its susceptibility to various degradation processes. A summary of the key physicochemical properties of **Secbumeton** is presented in Table 1.

Table 1: Physicochemical Properties of **Secbumeton**

Property	Value	Source
Chemical Name	N2-ethyl-6-methoxy-N4-(1-methylpropyl)-1,3,5-triazine-2,4-diamine	[1]
CAS Number	26259-45-0	[1]
Molecular Formula	C10H19N5O	[2]
Molecular Weight	225.29 g/mol	[2]
Water Solubility	600 mg/L (at 20 °C)	[3]
Log P (Octanol-Water Partition Coefficient)	3.64	[3]
Vapor Pressure	2.0 x 10^-6 mmHg (at 20 °C)	[3]
Melting Point	86-88 °C	[3]

Environmental Persistence

The persistence of **Secbumeton** in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation. These processes collectively contribute to its overall environmental half-life.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. The primary abiotic degradation pathways for **Secbumeton** are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature.

- Experimental Protocol: Hydrolysis (OECD Guideline 111)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Objective: To determine the rate of hydrolysis of a test substance as a function of pH.

- Methodology: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are fortified with the test substance.^[6] The solutions are maintained at a constant temperature in the dark.^[5] Samples are collected at various time intervals and analyzed for the concentration of the parent compound and any major degradation products.^[6] A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to estimate the substance's hydrolytic stability.^[4] If significant degradation occurs, a more detailed study is performed at different temperatures to determine the hydrolysis rate constants and half-lives.^[7]
- Data Analysis: The hydrolysis rate constant (k) is calculated for each pH and temperature combination, and the half-life (DT50) is determined using the equation: $DT50 = \ln(2)/k$.

While a specific experimental hydrolysis half-life for **Secbumeton** is not readily available in the reviewed literature, triazine herbicides, in general, are known to undergo hydrolysis. The methoxy group on the triazine ring is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of a hydroxylated metabolite.

Photolysis is the degradation of a chemical by light, particularly in the ultraviolet (UV) spectrum of sunlight. The rate of photolysis depends on the light intensity and the substance's ability to absorb light.

- Experimental Protocol: Phototransformation of Chemicals in Water (OECD Guideline 316)^[9]
^[10]
- Objective: To determine the rate and quantum yield of direct photolysis of a chemical in water.
- Methodology: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).^[11] The experiment is conducted in quartz cells that are transparent to UV light. Control samples are kept in the dark to account for any non-photolytic degradation.^[11] The concentration of the test substance is monitored over time.
- Data Analysis: The photolysis rate constant and half-life are determined. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be

calculated.[10] This value represents the fraction of absorbed photons that result in a chemical transformation.

Specific data on the aqueous photolysis quantum yield and experimental half-life for **Secbumeton** are not available in the public domain. However, as a triazine herbicide, it is expected to undergo phototransformation in the environment.

Biotic Degradation

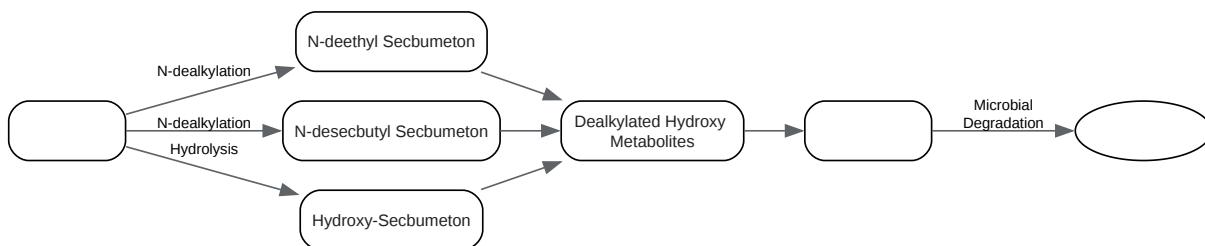
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is often the most significant degradation pathway for pesticides in soil and water.

- Soil Degradation: The typical aerobic soil metabolism half-life (DT50) for **Secbumeton** is reported to be 60 days.[12] This value suggests that **Secbumeton** is moderately persistent in soil. The rate of biodegradation in soil is influenced by several factors, including soil type, organic matter content, moisture, temperature, and the microbial population present.[13]
- Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
 - Objective: To determine the rate and route of degradation of a substance in soil under aerobic and anaerobic conditions.
 - Methodology: The test substance, typically radiolabeled, is applied to fresh soil samples. For aerobic studies, the soils are incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. For anaerobic studies, the soil is incubated under an inert atmosphere (e.g., nitrogen) after an initial aerobic phase to reduce oxygen levels. Samples of soil are extracted at various time intervals and analyzed for the parent compound and its transformation products. Volatile products, such as carbon dioxide, are trapped to create a mass balance.
 - Data Analysis: Degradation rates and half-lives (DT50 and DT90) are calculated. The degradation pathway is elucidated by identifying the major metabolites.

Environmental Mobility

The mobility of a chemical in the environment, particularly in soil, determines its potential to leach into groundwater or move into surface water via runoff. The primary indicator of a chemical's mobility in soil is the soil organic carbon-water partitioning coefficient (Koc).

- Soil Organic Carbon-Water Partitioning Coefficient (Koc): The Koc value represents the ratio of the amount of a chemical sorbed to the organic carbon in the soil to the amount in the soil solution.[14] A high Koc value indicates that the chemical is strongly bound to soil particles and is therefore less mobile, while a low Koc value suggests that the chemical is more likely to be found in the soil water and is more mobile.[15]
- Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106)[1][16][17][18]
 - Objective: To determine the soil adsorption/desorption coefficients (Kd and Koc) of a chemical.
 - Methodology: A series of soil/solution slurries are prepared with different concentrations of the test substance in a calcium chloride solution.[1] The slurries are agitated for a specific period to reach equilibrium.[17] After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.[16] The amount of substance adsorbed to the soil is calculated by the difference from the initial concentration.[16] Desorption can be subsequently measured by replacing a portion of the supernatant with a fresh solution and re-equilibrating.
 - Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil: $Koc = (Kd / \% \text{ organic carbon}) * 100$.[14]

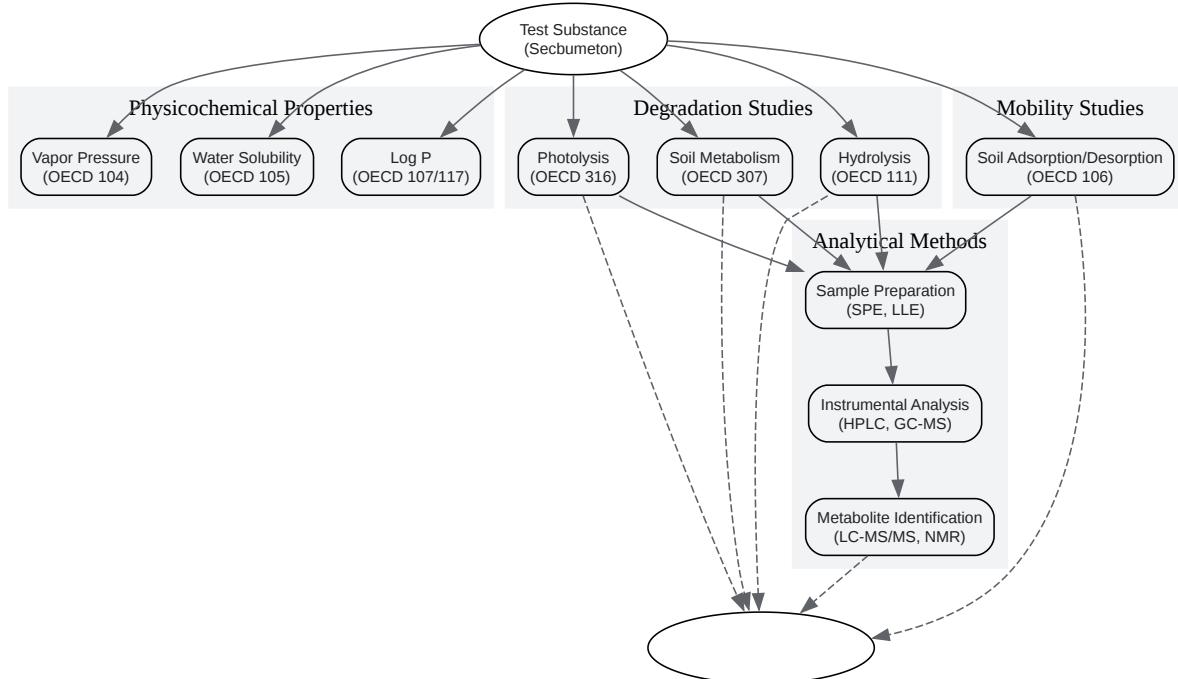

While a specific, experimentally determined Koc value for **Secbumeton** is not available in the reviewed literature, its Log P of 3.64 suggests a moderate to high potential for sorption to soil organic matter. Herbicides with similar properties often exhibit limited mobility.

Degradation Pathways

The degradation of triazine herbicides, including **Secbumeton**, generally proceeds through a series of key transformations in both soil and water. While specific studies detailing the complete degradation pathway of **Secbumeton** are limited, the known pathways for structurally

similar triazines provide a strong indication of its likely fate. The primary degradation mechanisms are N-dealkylation and hydrolysis of the substituents on the triazine ring.

A proposed degradation pathway for **Secbumeton** is illustrated in the diagram below. The initial steps likely involve the removal of the ethyl and/or the sec-butyl groups attached to the amino nitrogens (N-dealkylation). Another important transformation is the hydrolysis of the methoxy group to a hydroxyl group, forming a hydroxy-**secbumeton** metabolite. These initial degradation products can undergo further dealkylation and hydrolysis, eventually leading to the formation of cyanuric acid. Cyanuric acid can then be further mineralized by microorganisms to ammonia and carbon dioxide.[19]



[Click to download full resolution via product page](#)

Proposed degradation pathway of **Secbumeton**.

Experimental Workflows and Analytical Methods

The assessment of the environmental fate of a chemical like **Secbumeton** relies on a structured experimental workflow, often following standardized guidelines such as those provided by the OECD. A generalized workflow for determining the environmental persistence and mobility is depicted below.

[Click to download full resolution via product page](#)

Generalized workflow for environmental fate assessment.

Analytical Methods

Accurate quantification of **Secbumeton** and its degradation products in environmental matrices is essential for fate and transport studies. The selection of an analytical method depends on the analyte's properties and the complexity of the sample matrix.

- Sample Preparation:

- Solid Phase Extraction (SPE): This is a common technique for extracting and concentrating triazine herbicides from water samples. C18 or polymeric sorbents are often used.
 - Liquid-Liquid Extraction (LLE): This method can also be used to extract **Secbumeton** from aqueous samples using an immiscible organic solvent.
 - Soxhlet Extraction or Accelerated Solvent Extraction (ASE): These techniques are typically used for extracting analytes from solid matrices like soil and sediment.
- Instrumental Analysis:
 - High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is a widely used technique for the analysis of triazine herbicides. Reversed-phase chromatography with a C18 column is commonly employed.
 - Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of triazines, sometimes requiring derivatization to improve volatility and thermal stability.

Conclusion

Secbumeton is a moderately persistent herbicide with a typical soil half-life of around 60 days. Its physicochemical properties suggest a moderate potential for sorption to soil organic matter, which would limit its mobility. The primary degradation pathways are expected to be N-dealkylation and hydrolysis, leading to the formation of more polar metabolites and eventual mineralization to carbon dioxide and ammonia. While general information on the environmental fate of triazine herbicides is available, there is a notable lack of specific experimental data for **Secbumeton** regarding its hydrolysis and photolysis rates, as well as a measured soil sorption coefficient. Further research is needed to fill these data gaps to allow for a more complete and accurate environmental risk assessment of this compound. The standardized OECD guidelines provide a robust framework for conducting such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 2. Secbumeton [webbook.nist.gov]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 7. jrglobal.com [jrglobal.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 10. shop.fera.co.uk [shop.fera.co.uk]
- 11. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 12. Secbumeton [sitem.herts.ac.uk]
- 13. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 14. ars.usda.gov [ars.usda.gov]
- 15. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 16. oecd.org [oecd.org]
- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 18. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 19. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Environmental Persistence and Mobility of Secbumeton]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203251#environmental-persistence-and-mobility-of-secbumeton>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com